(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine
Beschreibung
The compound "(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine" is a structurally complex molecule featuring a fluorenylidene backbone modified with two sulfonyl groups. The first sulfonyl group is attached to a 4,4-dimethylcyclohexyl moiety, while the second is linked to a piperazine ring substituted with a 1-phenylethyl group. The hydroxylamine functional group is conjugated to the fluorenylidene core, forming an imine-like structure. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to sulfonamide-based drugs and piperazine-containing bioactive molecules, which are known for their roles in enzyme inhibition and receptor modulation .
Eigenschaften
Molekularformel |
C33H39N3O5S2 |
|---|---|
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32- |
InChI-Schlüssel |
MYVLNSCWZUAUMQ-YJKCNMNRSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC\4=C(C=C3)C5=C(/C4=N/O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorenylidene core, followed by the introduction of the sulfonyl groups and the attachment of the piperazinyl and cyclohexyl moieties. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and cyclohexylamines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl and piperazinyl groups.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and chemical processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazinyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Sulfonamide-Fluorene Derivatives
A closely related compound, 2-((4,4-dimethylcyclohexyl)sulfonyl)-7-((4-(1-phenylethyl)piperazin-1-yl)sulfonyl)-9H-fluoren-9-one (CAS 2093570-60-4), shares the same sulfonyl-fluorene backbone but replaces the hydroxylamine group with a ketone.
Piperazine-Sulfonamide Hybrids
Compounds like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) share the piperazine-sulfonamide motif but lack the fluorenylidene core. These analogs are often used as intermediates in peptide synthesis, highlighting the importance of the fluorenylidene group in conferring rigidity and planar aromaticity to the target compound. The addition of the 1-phenylethyl substituent on the piperazine ring in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler piperazine derivatives .
Triazeno-Acridine Combilexins
Triazeno-acridine derivatives (e.g., 14a-j) incorporate sulfamoyl and piperazine groups but replace the fluorenylidene with an acridine scaffold. Acridine-based compounds are known for intercalating DNA and inhibiting topoisomerases, whereas the fluorenylidene-hydroxylamine structure may target redox-sensitive pathways.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Related Compounds
| Compound Name | Core Structure | Key Functional Groups | Hypothesized Bioactivity |
|---|---|---|---|
| Target Compound (NZ) | Fluorenylidene | Sulfonyl, Piperazine, Hydroxylamine | Redox modulation, enzyme inhibition |
| 2-((4,4-Dimethylcyclohexyl)sulfonyl)-...-9-one | Fluorenone | Sulfonyl, Piperazine, Ketone | Enzyme inhibition (kinase/phosphatase) |
| 2-[4-(Fmoc-piperazinyl)]acetic acid | Piperazine-acetic acid | Fmoc, Piperazine | Peptide synthesis intermediate |
| Triazeno-acridine Combilexins (14a-j) | Acridine | Sulfamoyl, Triazene | DNA intercalation, topoisomerase inhibition |
Table 2: Impact of Substituents on Pharmacokinetic Properties
| Substituent | Effect on Lipophilicity (LogP) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 4,4-Dimethylcyclohexyl | ↑ LogP (hydrophobic) | 0.05–0.1 (DMSO) | Moderate CYP3A4 inhibition |
| 4-(1-Phenylethyl)piperazine | ↑ LogP (aromatic) | 0.02–0.08 (PBS) | High first-pass metabolism |
| Hydroxylamine | ↓ LogP (polar) | 0.1–0.3 (aqueous) | Prone to oxidation |
Discussion of Methodological Considerations
The comparison of structural similarity must account for both topology (e.g., presence of sulfonyl groups) and electronic properties (e.g., hydroxylamine vs. ketone). Studies on compound similarity metrics emphasize that Tanimoto coefficients and Euclidean distance-based methods yield divergent results for complex molecules like this one. For instance, the hydroxylamine group may render the compound "dissimilar" to ketone-containing analogs in fingerprint-based analyses but "similar" in pharmacophore models targeting redox activity .
Biologische Aktivität
The compound (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine is a novel synthetic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems in unique ways, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The key components include:
- Sulfonamide moieties : These are known to enhance solubility and biological activity.
- Fluorenylidene core : This structure is often associated with potential anticancer properties.
- Piperazine ring : Commonly found in many psychoactive drugs, suggesting possible interactions with neurotransmitter systems.
1. Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Compounds containing piperazine structures have shown significant binding affinity to serotonin receptors, which may suggest a similar mechanism for this compound .
- Anticancer Potential : The fluorenylidene component is linked to anticancer activity through various pathways including apoptosis induction and inhibition of tumor growth .
The proposed mechanisms through which (NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine may exert its effects include:
- Serotonin Receptor Modulation : Similar compounds have been shown to selectively bind to serotonin transporters, potentially influencing mood and anxiety levels .
- Inhibition of Cytochrome P450 Enzymes : The sulfonamide groups may interact with cytochrome P450 enzymes, altering drug metabolism and efficacy .
1. In Vitro Studies
In vitro studies have demonstrated that derivatives of similar compounds exhibit high selectivity for serotonin transporters (SERT) with low nanomolar affinity. For example, related compounds showed K_i values in the range of 0.29 to 1.26 nM, indicating strong binding potential .
2. In Vivo Evaluations
Preliminary in vivo studies using animal models have shown promising results regarding the compound’s efficacy in reducing symptoms associated with depression and anxiety disorders. Moreover, tumor models treated with similar sulfonamide compounds exhibited significant reductions in tumor size and improved survival rates .
Comparative Analysis
A comparison table highlighting related compounds and their biological activities is provided below:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
